N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1448071-17-7
VCID: VC5750768
InChI: InChI=1S/C21H20F2N2O4S/c22-21(23)30(28,29)18-4-2-1-3-17(18)19(26)24-16-8-7-13-9-10-25(12-15(13)11-16)20(27)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2,(H,24,26)
SMILES: C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Molecular Formula: C21H20F2N2O4S
Molecular Weight: 434.46

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide

CAS No.: 1448071-17-7

Cat. No.: VC5750768

Molecular Formula: C21H20F2N2O4S

Molecular Weight: 434.46

* For research use only. Not for human or veterinary use.

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide - 1448071-17-7

Specification

CAS No. 1448071-17-7
Molecular Formula C21H20F2N2O4S
Molecular Weight 434.46
IUPAC Name N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(difluoromethylsulfonyl)benzamide
Standard InChI InChI=1S/C21H20F2N2O4S/c22-21(23)30(28,29)18-4-2-1-3-17(18)19(26)24-16-8-7-13-9-10-25(12-15(13)11-16)20(27)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2,(H,24,26)
Standard InChI Key KRPWPZWFLILIBZ-UHFFFAOYSA-N
SMILES C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F

Introduction

The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic molecule that combines several functional groups, including a cyclopropanecarbonyl group, a tetrahydroisoquinoline moiety, and a difluoromethylsulfonyl group attached to a benzamide backbone. This compound is not widely documented in the available literature, suggesting it may be a novel or less-studied chemical entity.

Chemical Formula and Molecular Weight

  • 1,2,3,4-Tetrahydroisoquinoline: C₉H₁₁N, molecular weight ≈ 133.19 g/mol .

  • Cyclopropanecarbonyl group: C₃H₅CO, molecular weight ≈ 71.08 g/mol.

  • 2-((Difluoromethyl)sulfonyl)benzamide: This part of the molecule includes a benzamide backbone with a difluoromethylsulfonyl group. The molecular weight of 2-((difluoromethyl)sulfonyl)pyridine is provided as C₆H₅F₂NO₂S, with a molecular weight of approximately 183.18 g/mol . Adjusting for the benzamide instead of pyridine, we estimate the molecular weight of the benzamide portion to be around 200 g/mol, considering the additional amide group.

Estimated Molecular Weight

Combining these components, the estimated molecular weight of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide would be approximately 404 g/mol.

Synthesis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroisoquinoline core, attachment of the cyclopropanecarbonyl group, and incorporation of the difluoromethylsulfonylbenzamide moiety. Specific synthesis protocols are not detailed in the available literature.

Potential Applications

Given its complex structure, this compound might be of interest in pharmaceutical research due to its potential bioactivity. The presence of a difluoromethylsulfonyl group could provide unique pharmacokinetic properties, while the tetrahydroisoquinoline and cyclopropanecarbonyl components might contribute to specific biological interactions.

Current Research Status

There is a lack of detailed research findings on this specific compound in the available literature. This suggests that it may be a novel compound or one that has not been extensively studied.

Challenges

One of the main challenges in studying this compound would be synthesizing it efficiently and characterizing its physical and chemical properties. Additionally, assessing its biological activity and potential applications would require comprehensive in vitro and in vivo studies.

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